3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Overview
Description
The compound “3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, with two adjacent carbon atoms replaced by a nitrogen atom and a difluorohexahydrocyclopenta group .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines was developed for one-pot assembly of chromeno[4,3-b]pyrrol-4(1H)-ones . Another method involves the reaction of hexane-2,5-dione with several aromatic amines in water .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrrole ring is a key structural feature, which is a five-membered aromatic heterocycle . The difluorohexahydrocyclopenta group is another important structural element .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the reaction conditions and the reactants involved. For instance, a three-component reaction of 1H-pyrrole-2,3-diones with malononitrile and aminocyclohexenones has been reported to synthesize new polyhydroquinolines .Scientific Research Applications
Catalytic Reactions and Chemical Synthesis : Rh(III)-catalyzed carbocyclization reactions involving similar compounds show promise in forming complex heterocyclic structures, which are valuable in synthetic chemistry (Zhou, Wang, Li, & Wang, 2016).
Anion Binding and Sensing : Fluorinated derivatives of similar structures have been used to develop neutral anion receptors with enhanced affinity for anions like fluoride, chloride, or dihydrogen phosphate. This improvement in binding affinity is particularly notable for chloride and dihydrogen phosphate, making these compounds useful in sensory applications (Anzenbacher, Try, Miyaji, Jursíková, Lynch, Marquez, & Sessler, 2000).
Antioxidant Agents : Compounds structurally similar to 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile have been synthesized and evaluated for their antioxidant properties. Some derivatives have shown promising results as antioxidant agents (El‐Mekabaty, Etman, & Mosbah, 2016).
Synthetic Methods and Reactivity : Research on similar compounds has explored the methods for synthesizing various heterocyclic derivatives, emphasizing their reactivity and importance in synthesis. These methods provide a foundation for the creation of diverse molecular structures (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).
Medicinal Chemistry and Drug Development : The compound's close derivatives have shown potential in medicinal chemistry. For instance, research on INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, provides insights into the metabolism, excretion, and pharmacokinetics of compounds with similar structures, highlighting their potential in drug development (Shilling et al., 2010).
Diverse Applications in Chemistry : Studies on closely related compounds illustrate their diverse applications in chemistry, ranging from synthesis of heterocyclic compounds to potential use in sensory technologies and pharmaceuticals.
Future Directions
The future research on this compound could focus on exploring its potential applications, particularly in the field of medicinal chemistry given the biological activities exhibited by pyrrole derivatives . Further studies could also aim at optimizing its synthesis and understanding its reaction mechanisms.
Mechanism of Action
Mode of Action
The mode of action of pyrrol-2-ones can vary depending on the specific compound and its targets. Many of these compounds work by interacting with enzymes or other proteins in the body, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given the biological activity of other pyrrol-2-ones, it is likely that this compound could affect a variety of pathways related to cell growth and survival .
Result of Action
Other pyrrol-2-ones have been found to have effects such as inhibiting cell growth or inducing cell death in cancer cells .
Properties
IUPAC Name |
3-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)3-1-7-5-14(6-8(7)10)9(15)2-4-13/h7-8H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVTZKJQZJAREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C(=O)CC#N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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